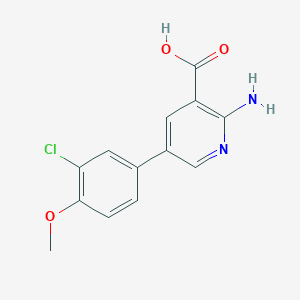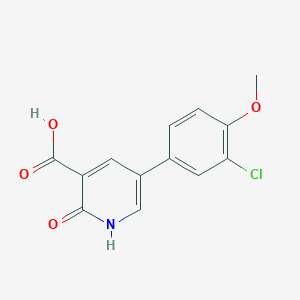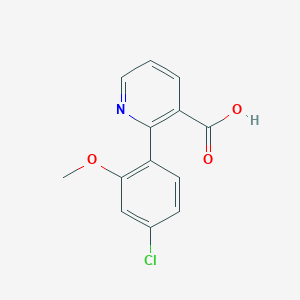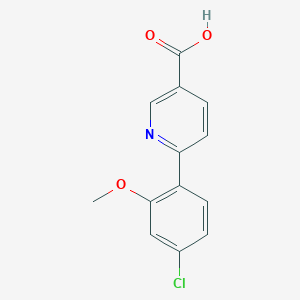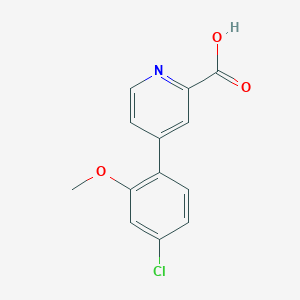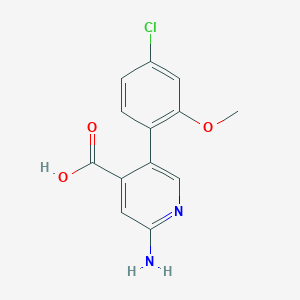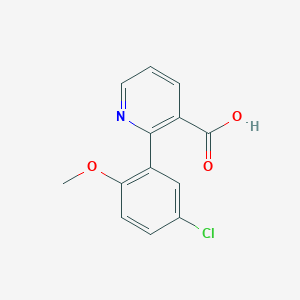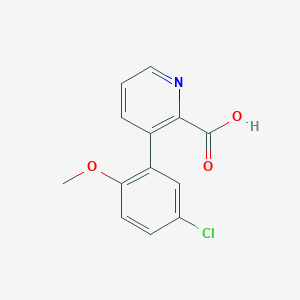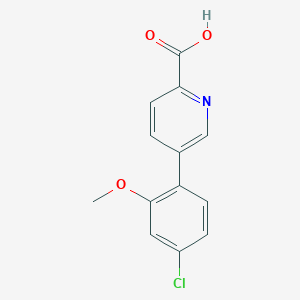
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% (5-CMPPA) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 150°C. 5-CMPPA is an important intermediate in the synthesis of various organic compounds and is used as a reagent in a variety of biochemical and physiological studies.
Scientific Research Applications
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a reagent in the synthesis of inorganic compounds, such as metal complexes. 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is also used in biochemical and physiological studies, such as the study of enzyme activity and the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is not well understood. It is believed that 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% acts as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in various biochemical and physiological processes. It is also believed that 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% may interact with certain receptors, such as G-protein coupled receptors, and may modulate their activity.
Biochemical and Physiological Effects
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which are involved in various biochemical and physiological processes. It has also been shown to modulate the activity of certain receptors, such as G-protein coupled receptors. In addition, 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%. One potential direction is the development of new methods for synthesizing 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%. Another potential direction is the development of new applications for 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%, such as in the synthesis of new organic and inorganic compounds. Finally, there is potential for further research into the biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%, as well as its mechanism of action.
Synthesis Methods
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is synthesized from 4-chloro-2-methoxyphenol, which is reacted with picolinic acid in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of approximately 150°C. This reaction produces a white crystalline solid that is 95% pure 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%.
properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-6-9(14)3-4-10(12)8-2-5-11(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCALPKRCQAQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



